4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structural Description and Classification
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (molecular formula: C₆H₄ClIN₄) is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyrimidine core. The structure comprises a pyrazole ring fused to a pyrimidine ring at positions 3 and 4, with substituents at three key positions:
- Chlorine at position 4 of the pyrimidine ring.
- Iodine at position 3 of the pyrazole ring.
- Methyl group at position 1 of the pyrazole ring.
The molecular weight is 294.48 g/mol, with a planar aromatic system that enables π-π stacking interactions in biological targets. Its classification as a pyrazolopyrimidine places it within a broader family of purine analogs, distinguished by the replacement of the imidazole ring in purines with a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClIN₄ |
| Molecular Weight | 294.48 g/mol |
| CAS Registry Number | 1082950-96-6 |
| Key Substituents | Cl (C4), I (C3), CH₃ (N1) |
Historical Context in Heterocyclic Chemistry
The synthesis of pyrazolo[3,4-d]pyrimidines dates to the mid-20th century, with early work focusing on their structural resemblance to purines. The introduction of halogen substituents, such as chlorine and iodine, emerged as a strategy to modulate electronic properties and bioavailability. For example, iodination at position 3 was pioneered to enhance binding to kinase ATP pockets.
A landmark synthesis route involves the iodination of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using iodine monochloride (ICl) in acetic acid, yielding the title compound with >90% purity. This method, optimized in the early 2000s, remains a standard for preparing iodinated pyrazolopyrimidines.
Significance in Medicinal Chemistry Research
This compound serves as a critical intermediate in developing kinase inhibitors, particularly those targeting epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs). Key applications include:
- EGFR Inhibitors : The iodine atom facilitates halogen bonding with kinase domains, while the chlorine enhances electrophilicity for covalent interactions. Derivatives exhibit IC₅₀ values as low as 0.034 μM against EGFR.
- Anticancer Agents : Structural analogs demonstrate broad-spectrum cytotoxicity in the NCI-60 panel, with GI₅₀ values ranging from 0.018 to 9.98 μM.
- P-Glycoprotein Modulation : Methyl-substituted derivatives show 0.3–0.4-fold inhibition of drug efflux pumps, overcoming multidrug resistance in cancer cells.
Relationship to Purine Scaffolds
The pyrazolo[3,4-d]pyrimidine core mimics purine’s fused-ring system but differs in electronic distribution due to the pyrazole’s electron-deficient nature. Comparative studies reveal:
- The 3-iodo substituent mimics purine’s C6 amino group, enabling hydrogen bonding with Asp855 in EGFR.
- The 4-chloro group substitutes purine’s N7, enhancing hydrophobic interactions with kinase pockets.
- Methyl at N1 increases metabolic stability compared to purine’s N9, reducing susceptibility to adenosine deaminase.
These modifications yield improved target selectivity and pharmacokinetic profiles, as evidenced by pyrazolopyrimidine-based drugs in clinical trials for leukemia and solid tumors.
Properties
IUPAC Name |
4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWEIXFHXCBBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves:
- Construction of the pyrazolo[3,4-d]pyrimidine core.
- Selective methylation at the N-1 position.
- Introduction of chlorine at the 4-position and iodine at the 3-position through halogenation reactions.
This approach ensures regioselective functionalization critical for the compound's chemical and biological properties.
Key Preparation Steps and Reagents
Formation of the Pyrazolo[3,4-d]pyrimidine Core
- The pyrazolo[3,4-d]pyrimidine scaffold is often synthesized starting from substituted pyrazoles or pyrimidines.
- Methods include condensation reactions involving hydrazines and β-dicarbonyl compounds or cyclization of appropriate precursors.
- For example, methylation at N-1 can be achieved by reacting the pyrazolo[3,4-d]pyrimidine intermediate with methylating agents such as methyl iodide or trimethylaluminum (Al(CH3)3) under controlled conditions.
Representative Synthetic Procedure (Literature-Based)
A typical synthetic route reported involves:
| Step | Reaction | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Methylation of pyrazolo[3,4-d]pyrimidine | Trimethylaluminum (Al(CH3)3), Pd(PPh3)4 catalyst | 1-methyl-pyrazolo[3,4-d]pyrimidine intermediate |
| 2 | Iodination at C-3 | Iodine (I2), KOH, 1,4-dioxane | 3-iodo-1-methyl derivative |
| 3 | Chlorination at C-4 | POCl3, trimethylamine (TMA), reflux | 4-chloro-3-iodo-1-methyl-pyrazolo[3,4-d]pyrimidine |
This sequence yields the target compound with high regioselectivity and satisfactory yields.
Data Table: Summary of Key Reagents and Conditions
| Step | Target Position | Reagent(s) | Solvent/Conditions | Notes |
|---|---|---|---|---|
| Methylation | N-1 | Trimethylaluminum (Al(CH3)3), Pd(PPh3)4 | Inert atmosphere, room temperature | Catalytic methylation |
| Iodination | C-3 | Iodine (I2), KOH | 1,4-dioxane, reflux | Electrophilic substitution |
| Chlorination | C-4 | Phosphorus oxychloride (POCl3), Trimethylamine (TMA) | Reflux | Nucleophilic substitution |
Research Findings and Yield Data
- The methylation step using trimethylaluminum and palladium catalyst provides efficient N-1 methylation with yields reported between 79–88% for related pyrazolo[3,4-d]pyrimidine derivatives.
- Iodination with iodine/KOH in dioxane proceeds smoothly to afford the 3-iodo derivative in high purity and good yield.
- Chlorination using POCl3/TMA is a well-established method for introducing chlorine at the 4-position, typically yielding chlorinated derivatives suitable for further functionalization.
- Overall, the combined halogenation and methylation steps yield the target compound in moderate to good yields (~60-80%), depending on reaction optimization.
Additional Notes on Purification and Characterization
- The final product is often purified by recrystallization from suitable solvents such as dioxane or ethanol.
- Characterization includes melting point determination, IR spectroscopy (for NH, CH, and halogen-associated vibrations), and NMR spectroscopy to confirm methylation and halogenation sites.
- Mass spectrometry confirms molecular weight (approx. 280.45 g/mol) consistent with the molecular formula C5H2ClIN4.
Summary Table of Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C5H2ClIN4 |
| Molecular Weight | 280.454 g/mol |
| Exact Mass | 279.901 |
| LogP | 1.61 |
| Polar Surface Area (PSA) | 54.46 Ų |
| Melting Point | Not reported explicitly |
| CAS Number | 1082950-96-6 |
Chemical Reactions Analysis
4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with aryl or alkynyl groups
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines possess significant anticancer properties. A study highlighted that compounds with similar structures demonstrated inhibition of serine-threonine kinases, which are crucial in cancer cell proliferation and survival. The modulation of these kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Properties
Another area of interest is the antimicrobial activity exhibited by 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism may involve interference with bacterial DNA synthesis or protein function .
Inflammatory Diseases
The compound has also been investigated for its potential use in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further research into therapies for conditions such as rheumatoid arthritis and inflammatory bowel disease. The modulation of cytokine production is a key aspect of its mechanism .
Enzyme Inhibition
This compound has been studied for its role as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in metabolic pathways. This property can be utilized in drug design to create selective inhibitors that target specific enzymes without affecting others, thereby reducing side effects .
Research Tool in Signal Transduction Studies
Due to its ability to modulate kinase activity, this compound serves as a valuable tool in signal transduction research. It can help elucidate the pathways involved in cell signaling and the effects of various stimuli on cellular behavior.
Synthesis of Functional Materials
In material science, derivatives of pyrazolo[3,4-d]pyrimidine are being explored for their potential use in creating functional materials. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. Research is ongoing to develop polymers and composites that incorporate these compounds to enhance their electrical conductivity and stability .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit CDK2 is attributed to its structural features, which allow it to fit into the ATP-binding pocket and form hydrogen bonds and hydrophobic interactions with key amino acid residues .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in the Pyrazolo[3,4-d]pyrimidine Core
The biological and chemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituent positions and types. Below is a systematic comparison:
Table 1: Key Structural and Functional Differences
Spectroscopic and Analytical Data
- NMR Signatures : The target compound’s ¹H-NMR spectrum is distinct from analogues due to the iodine atom’s deshielding effect. For example, the methyl group resonates at ~4.08 ppm, similar to the 6-(chloromethyl) derivative , while the 3-iodo-4-amine compound shows an NH₂ peak at ~6.03 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 294.48 for the target compound , whereas the 3-bromo-4-chloro analogue displays m/z 232.92 .
Biological Activity
4-Chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including anti-cancer activities, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNI
- Molecular Weight: 239.58 g/mol
- CAS Number: 949558-30-9
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit various biological activities, particularly as inhibitors of key enzymes and receptors involved in cancer progression.
Anticancer Activity
-
Epidermal Growth Factor Receptor (EGFR) Inhibition
- Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and tested for their ability to inhibit EGFR, a critical target in cancer therapy.
- A study demonstrated that certain derivatives showed significant anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b exhibited IC values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating potent activity .
- Mechanism of Action
Table: Summary of Biological Activities
| Compound | Target | IC (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Compound 12b | EGFR (wild type) | 0.016 | A549 | Apoptosis induction |
| Compound 12b | EGFR (T790M mutant) | 0.236 | HCT-116 | Cell cycle arrest |
| Compound 5i | Dual EGFR/VGFR2 | 0.3 / 7.60 | MCF-7 | Inhibition of cell migration |
Additional Biological Activities
- Antiparasitic and Antifungal Properties
- Kinase Inhibition
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of pyrazolo[3,4-d]pyrimidine are synthesized using dry acetonitrile or dichloromethane as solvents, with intermediates purified via recrystallization . Structural confirmation relies on IR spectroscopy (to identify functional groups like C-Cl and C-I bonds) and 1H NMR (to verify substituent positions and methyl group integration). Mass spectrometry (MS) further validates molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Researchers must use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste disposal requires segregation into halogenated organic waste containers, followed by incineration or treatment by certified agencies . Safety Data Sheets (SDS) emphasize immediate decontamination of spills using absorbent materials and neutralization with appropriate agents .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Purity is evaluated via HPLC (using reverse-phase C18 columns and UV detection at 254 nm) and thin-layer chromatography (TLC) with iodine vapor or UV visualization. Quantitative analysis may employ calibration curves against reference standards . For advanced validation, elemental analysis confirms stoichiometric ratios of C, H, N, and Cl .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-efficiency reactions involving this compound?
- Methodological Answer : Yield optimization strategies include:
- Temperature control : Heating to 50°C improves solubility and reaction kinetics, as seen in HCl-mediated syntheses .
- Catalyst screening : Anhydrous sodium acetate or triethylamine can enhance reaction rates in DMF-based systems .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as demonstrated in substituted pyrazolo[3,4-d]pyrimidine derivatives .
Q. What computational methods predict the pharmacological activity of this compound, and how are these validated experimentally?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Used to study binding affinity with target proteins (e.g., kinases or purine receptors). Software like GROMACS or AMBER models ligand-protein interactions over 100+ ns trajectories .
- Docking studies (AutoDock Vina) : Predict binding poses in ATP-binding pockets. Experimental validation involves in vitro kinase assays (measuring IC50 values) and cell proliferation assays (e.g., MTT for antitumor activity) .
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and stability?
- Methodological Answer :
- Iodine vs. chlorine : The larger atomic radius of iodine enhances hydrophobic interactions in binding pockets but may reduce metabolic stability. Comparative studies use radiolabeled analogs (e.g., ³H or ¹²⁵I) to track pharmacokinetics .
- Methyl group positioning : 1-Methyl substitution improves metabolic resistance compared to 3-methyl, as shown in stability studies under simulated gastric fluid (pH 2.0) .
Q. What strategies are effective for resolving contradictions in biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay standardization : Use common reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-lab variability.
- Meta-analysis : Pool data from multiple studies (e.g., via PRISMA guidelines) to identify confounding factors like cell line heterogeneity or solvent effects (DMSO vs. PBS) .
- Dose-response refinement : Conduct 8-point dilution series (0.1–100 µM) to improve IC50 accuracy, validated with Hill slope analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
